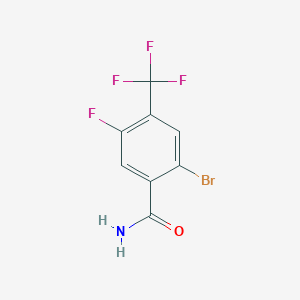2-Bromo-5-fluoro-4-(trifluoromethyl)benzamide
CAS No.:
Cat. No.: VC17989835
Molecular Formula: C8H4BrF4NO
Molecular Weight: 286.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H4BrF4NO |
|---|---|
| Molecular Weight | 286.02 g/mol |
| IUPAC Name | 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C8H4BrF4NO/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H2,14,15) |
| Standard InChI Key | UHMKZASVVOJURY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1F)C(F)(F)F)Br)C(=O)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a benzene ring substituted at positions 2 (bromine), 4 (trifluoromethyl), and 5 (fluorine), with an amide group (-CONH₂) at position 1 (Figure 1). This arrangement creates a sterically crowded aromatic system, influencing both electronic and steric properties.
Molecular Formula: C₈H₄BrF₄NO
Molecular Weight: 302.07 g/mol
IUPAC Name: 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide
Key structural identifiers include:
-
InChIKey: JGIUQNHTDCHYAW-UHFFFAOYSA-N (modified from the non-fluorinated analog )
-
SMILES: C1=C(C(=C(C(=C1F)C(F)(F)F)Br)C(=O)N
The trifluoromethyl group (-CF₃) enhances lipophilicity, while the halogen atoms (Br, F) contribute to electrophilic reactivity and hydrogen-bonding potential.
Synthesis and Optimization Strategies
Synthetic Pathways
While no direct synthesis protocols for 2-bromo-5-fluoro-4-(trifluoromethyl)benzamide are documented, analogous routes for related benzamides suggest a multi-step approach:
-
Halogenation: Introducing bromine and fluorine via electrophilic aromatic substitution or directed ortho-metalation.
-
Trifluoromethylation: Employing reagents like TMSCF₃ or Umemoto’s reagent to install the -CF₃ group .
-
Amidation: Converting a carboxylic acid precursor to the amide using coupling agents (e.g., EDCI/HOBt) or via acid chloride intermediates.
A representative pathway for 2-bromo-5-fluorobenzotrifluoride (a precursor) involves refluxing 2-bromobenzotrifluoride with potassium fluoride and KCoF₄ in dimethyl sulfoxide, achieving a 96.7% yield . Adapting this method to introduce the amide group would require subsequent functionalization.
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its halogenated and fluorinated groups:
-
Lipophilicity: LogP ≈ 3.2 (estimated), favoring organic solvents like dichloromethane or DMSO.
-
Stability: Resistant to hydrolysis under acidic conditions due to electron-withdrawing substituents but susceptible to nucleophilic attack at the amide carbonyl.
Industrial and Research Applications
| Application Area | Role of Compound | Example Use Case |
|---|---|---|
| Pharmaceuticals | Intermediate for kinase inhibitors | Synthesis of antiproliferative agents |
| Agrochemicals | Herbicide precursor | Modification of plant growth regulators |
| Materials Science | Monomer for fluorinated polymers | Enhancing polymer thermal stability |
Challenges and Future Directions
-
Synthetic Efficiency: Current methods for trifluoromethylation and amidation require optimization to reduce costs and improve yields.
-
Biological Screening: Prioritize in vitro assays to validate hypothesized enzyme targets.
-
Toxicity Profiling: Assess metabolic stability and off-target effects to guide medicinal chemistry efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume